molecular formula C14H23NO5 B14001683 6-(tert-Butyl) 7-ethyl 2-oxa-6-azaspiro[3.4]octane-6,7-dicarboxylate

6-(tert-Butyl) 7-ethyl 2-oxa-6-azaspiro[3.4]octane-6,7-dicarboxylate

Cat. No.: B14001683
M. Wt: 285.34 g/mol
InChI Key: RDKWRIDRTTWHLI-UHFFFAOYSA-N
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Description

O7-tert-butyl O6-ethyl 2-oxa-7-azaspiro[34]octane-6,7-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structureIts structure comprises a spirocyclic core with tert-butyl and ethyl substituents, which contribute to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O7-tert-butyl O6-ethyl 2-oxa-7-azaspiro[3.4]octane-6,7-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

O7-tert-butyl O6-ethyl 2-oxa-7-azaspiro[3.4]octane-6,7-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions include oxo derivatives, reduced analogs, and substituted spirocyclic compounds .

Scientific Research Applications

O7-tert-butyl O6-ethyl 2-oxa-7-azaspiro[3.4]octane-6,7-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of O7-tert-butyl O6-ethyl 2-oxa-7-azaspiro[3.4]octane-6,7-dicarboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

7-O-tert-butyl 6-O-ethyl 2-oxa-7-azaspiro[3.4]octane-6,7-dicarboxylate

InChI

InChI=1S/C14H23NO5/c1-5-19-11(16)10-6-14(8-18-9-14)7-15(10)12(17)20-13(2,3)4/h10H,5-9H2,1-4H3

InChI Key

RDKWRIDRTTWHLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(CN1C(=O)OC(C)(C)C)COC2

Origin of Product

United States

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